molecular formula C8H8Cl2N2 B1594380 2-(2,6-Dichlorophenyl)acetimidamide CAS No. 78622-21-6

2-(2,6-Dichlorophenyl)acetimidamide

Cat. No.: B1594380
CAS No.: 78622-21-6
M. Wt: 203.07 g/mol
InChI Key: OXTFFPWHLJQPEE-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C₈H₈Cl₂N₂. It is a derivative of acetamidine and contains two chlorine atoms attached to a phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)acetimidamide typically involves the reaction of 2,6-dichlorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the following steps:

    Starting Material: 2,6-dichlorobenzonitrile.

    Reagent: Ammonia or an amine.

    Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

    Oximes: Formed through oxidation.

    Amines: Resulting from reduction.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

  • Neuropharmacology : Research indicates that 2-(2,6-Dichlorophenyl)acetimidamide influences neurotransmitter systems, particularly dopamine and serotonin pathways. It has shown promise in modulating dopaminergic activity, suggesting potential applications in treating Parkinson's disease and other movement disorders .
  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.
  • Antimicrobial Activity : The compound is also being investigated for its antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution to form various derivatives.
  • Oxidation and Reduction Reactions : It can be oxidized to form oximes or reduced to yield amines.

Anti-Arthritic Activity

In a study involving adjuvant-induced arthritis in female Sprague Dawley rats, administration of this compound resulted in significant improvements in clinical symptoms. The treated group exhibited reduced paw edema and lower body weight loss compared to controls, indicating its potential as an anti-arthritic agent.

Cytokine Modulation

Another investigation demonstrated that treatment with this compound effectively lowered serum levels of inflammatory cytokines (IL-1 beta and TNF-alpha), supporting its role in modulating the immune response during inflammation.

Oxidative Stress Reduction

Studies have evaluated the effects of this compound on oxidative stress markers. Results showed a significant decrease in markers such as nitric oxide and peroxide levels, highlighting its therapeutic potential against oxidative damage associated with chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)acetimidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobenzonitrile: A precursor in the synthesis of 2-(2,6-Dichlorophenyl)acetimidamide.

    2,6-Dichloroaniline: Another related compound with similar structural features.

    2,6-Dichlorobenzamide: Shares the dichlorophenyl group but differs in functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group contributes to its stability and reactivity, making it valuable in various research and industrial applications.

Biological Activity

2-(2,6-Dichlorophenyl)acetimidamide, known by its CAS number 78622-21-6, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly concerning the central nervous system (CNS). Its chemical structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.

The mechanism of action for this compound involves several pathways:

  • Anticholinesterase Activity : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the CNS. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling.
  • Receptor Binding : The compound may interact with specific receptors in the brain, potentially modulating neurotransmitter release and influencing various neurological processes.

In Vitro Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to scavenge reactive oxygen species (ROS), thereby reducing cellular apoptosis.
  • Cell Viability Assays : Cell viability assays conducted on various cell lines indicated that the compound exhibits cytotoxicity at higher concentrations but promotes cell survival at lower doses, suggesting a dose-dependent response that warrants further investigation.

In Vivo Studies

  • Animal Models : Animal studies have shown that administration of this compound leads to significant improvements in behavioral outcomes in models of neurodegenerative diseases. These improvements are hypothesized to be linked to its neuroprotective properties and modulation of cholinergic activity.
  • Pharmacokinetics : The pharmacokinetic profile of the compound indicates good absorption and distribution within the CNS, making it a candidate for further development as a therapeutic agent targeting neurological disorders.

Case Studies

  • Case Study 1 : A study involving rats treated with this compound showed a marked reduction in symptoms associated with cognitive decline. Behavioral tests indicated enhanced memory retention compared to control groups.
  • Case Study 2 : Another investigation focused on the compound's effects on pain modulation revealed significant analgesic properties in animal models of inflammatory pain. This suggests potential applications in pain management therapies.

Comparative Analysis

PropertyThis compoundSimilar Compounds
AChE InhibitionYesYes
Neuroprotective EffectsYesLimited
Analgesic PropertiesYesVaries
CytotoxicityDose-dependentVaries

Properties

IUPAC Name

2-(2,6-dichlorophenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTFFPWHLJQPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344495
Record name 2,6-Dichlorophenylacetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78622-21-6
Record name 2,6-Dichlorophenylacetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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